![molecular formula C7H5BrClN3O2 B2356217 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride CAS No. 2503206-68-4](/img/structure/B2356217.png)
3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride
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Overview
Description
3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2503206-68-4 . It has a molecular weight of 278.49 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 3-bromoimidazo[1,2-a]pyridines, which is a similar compound, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The Inchi Code for 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride is 1S/C7H4BrN3O2.ClH/c8-6-5 (7 (12)13)10-4-2-1-3-9-11 (4)6;/h1-3H, (H,12,13);1H .Chemical Reactions Analysis
3-Bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination . No base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .Physical And Chemical Properties Analysis
The physical form of 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride is a powder . It is typically stored at room temperature .Scientific Research Applications
Synthesis and Pharmacological Potential
Synthesis and Anti-inflammatory Activity : Ethyl esters of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids were synthesized and tested for their anti-inflammatory, analgesic, and ulcerogenic actions. These compounds showed significant analgesic activity, hinting at potential pharmacological applications (Abignente et al., 1990).
Synthesis and Pharmacological Activity of Derivatives : A series of imidazo[1,2-b]pyridazine-2-carboxylic acids, esters, and amides were synthesized and tested for anti-inflammatory and analgesic activities. These derivatives showed notable analgesic activity and were evaluated for structure-activity relationships (Luraschi et al., 1997).
Chemical Synthesis and Reactivity
Synthesis of 6-Methoxyimidazo[1,2-b]pyridazines : The synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its derivatives was reported, exploring the reactivity and potential applications of these heterocyclic compounds (Lombardino, 1968).
Reactivity and Electrophilic Substitution Studies : The reactivity of 2-substituted imidazo[1,2-b]pyridazines towards electrophilic substitutions was examined, providing insights into the chemical behavior of these compounds (Hervet et al., 2002).
Applications in Antimicrobial and Antiviral Research
Antimicrobial Activity of Derivatives : Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides were synthesized and screened for their antimicrobial activity, revealing the potential of these derivatives in addressing microbial infections (Jyothi & Madhavi, 2019).
Antiviral Activity Studies : Synthesis of substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines was reported, with investigations into their antiviral activities against various viruses, showcasing their potential in antiviral drug development (Galtier et al., 2003).
Additional Applications
Synthesis of Bioactive Derivatives : Research on sulfonamide and amide derivatives incorporating the imidazo[1,2-b]pyridazine moiety highlighted their potential bioactivity, exploring their antimicrobial and antimalarial properties (Bhatt, Kant, & Singh, 2016).
Heterocyclic Compound Synthesis for Antibacterial Activities : Utilization of related compounds for preparing a novel series of heterocyclic derivatives demonstrated their potential in creating antibacterial agents (El-Hashash et al., 2015).
Safety and Hazards
properties
IUPAC Name |
3-bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2.ClH/c8-6-5(7(12)13)10-4-2-1-3-9-11(4)6;/h1-3H,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYMJCKCEHWJIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2N=C1)Br)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride |
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